molecular formula C7H9ClN2S B2836959 4-Chloro-5-ethyl-6-(methylthio)pyrimidine CAS No. 1340052-38-1

4-Chloro-5-ethyl-6-(methylthio)pyrimidine

Cat. No.: B2836959
CAS No.: 1340052-38-1
M. Wt: 188.67
InChI Key: TWNSRLUPJHPCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-ethyl-6-(methylthio)pyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with ethylamine. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol at room temperature. The reaction proceeds through nucleophilic substitution, where the chlorine atom at the 5-position is replaced by an ethyl group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-ethyl-6-(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, where the pyrimidine ring is reduced to dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium ethoxide in ethanol, potassium tert-butoxide in N-methylpyrrolidone.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-5-ethyl-6-(methylthio)pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of tyrosine kinases, enzymes that play a crucial role in cell signaling and cancer progression . The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Comparison: 4-Chloro-5-ethyl-6-(methylthio)pyrimidine is unique due to the presence of an ethyl group at the 5-position, which can influence its reactivity and biological activityThe presence of the ethyl group can enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

IUPAC Name

4-chloro-5-ethyl-6-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c1-3-5-6(8)9-4-10-7(5)11-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNSRLUPJHPCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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